molecular formula C13H10N2O4 B14483471 3-(3-Nitrophenyl)-6,7-dihydro-1,2-benzoxazol-4(5H)-one CAS No. 65924-69-8

3-(3-Nitrophenyl)-6,7-dihydro-1,2-benzoxazol-4(5H)-one

Cat. No.: B14483471
CAS No.: 65924-69-8
M. Wt: 258.23 g/mol
InChI Key: AKJDOXWOBABLHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Nitrophenyl)-6,7-dihydro-1,2-benzoxazol-4(5H)-one is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitrophenyl)-6,7-dihydro-1,2-benzoxazol-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-nitrobenzoyl chloride with 2-aminophenol in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoxazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitrophenyl)-6,7-dihydro-1,2-benzoxazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of 3-(3-Aminophenyl)-6,7-dihydro-1,2-benzoxazol-4(5H)-one.

    Reduction: Formation of 3-(3-Aminophenyl)-6,7-dihydro-1,2-benzoxazol-4(5H)-one.

    Substitution: Various substituted benzoxazole derivatives depending on the reagents used.

Scientific Research Applications

3-(3-Nitrophenyl)-6,7-dihydro-1,2-benzoxazol-4(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenyl)-6,7-dihydro-1,2-benzoxazol-4(5H)-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzoxazole ring can interact with biological macromolecules. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Nitrophenyl)-6,7-dihydro-1,2-benzoxazol-4(5H)-one
  • 3-(2-Nitrophenyl)-6,7-dihydro-1,2-benzoxazol-4(5H)-one
  • 3-(3-Nitrophenyl)-1,2-benzisoxazol-4(5H)-one

Uniqueness

3-(3-Nitrophenyl)-6,7-dihydro-1,2-benzoxazol-4(5H)-one is unique due to the specific positioning of the nitrophenyl group, which influences its chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

65924-69-8

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

3-(3-nitrophenyl)-6,7-dihydro-5H-1,2-benzoxazol-4-one

InChI

InChI=1S/C13H10N2O4/c16-10-5-2-6-11-12(10)13(14-19-11)8-3-1-4-9(7-8)15(17)18/h1,3-4,7H,2,5-6H2

InChI Key

AKJDOXWOBABLHX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)C(=NO2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.